2',3'-Dihydrophylloquinone
Description
Contextualization within Vitamin K Biochemistry and Metabolism
Vitamin K is a group of fat-soluble vitamins essential for the post-translational modification of specific proteins required for blood coagulation and bone metabolism. foodandnutritionresearch.net The vitamin K family is characterized by a 2-methyl-1,4-naphthoquinone ring structure, with a variable side chain at the 3-position that determines the specific form of the vitamin. acs.orgdokumen.pub The primary dietary form, phylloquinone (vitamin K1), is synthesized by plants and features a phytyl side chain. dokumen.pub Menaquinones (vitamin K2), on the other hand, are a series of compounds primarily of bacterial origin with unsaturated isoprenoid side chains of varying lengths. dokumen.pub
2',3'-Dihydrophylloquinone is structurally similar to phylloquinone, with the key difference being the saturation of the double bond in the first isoprenoid unit of the phytyl side chain. This seemingly minor alteration, a result of industrial food processing, has significant implications for its biochemical behavior. Like other vitamin K forms, this compound functions as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate (B1630785) residues into gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins, a crucial step for their biological activity. nih.gov
A critical aspect of vitamin K metabolism is the tissue-specific conversion of phylloquinone to menaquinone-4 (MK-4). nih.govfoodandnutritionresearch.net This conversion is believed to be important for the extra-hepatic functions of vitamin K. nih.gov However, research has demonstrated that while this compound is absorbed and distributed to various tissues, it is not converted to MK-4. nih.govfoodandnutritionresearch.net This key metabolic difference distinguishes it from phylloquinone and forms a central point of investigation in understanding its unique physiological role.
Historical Perspective on its Identification and Origin
The discovery of this compound is intrinsically linked to the industrial practice of hydrogenating vegetable oils. This process, developed to improve the shelf life and alter the physical properties of oils, involves the addition of hydrogen atoms to unsaturated fatty acids. researchgate.netnih.gov It was observed that during the hydrogenation of phylloquinone-rich oils, such as soybean and canola oil, phylloquinone was unintentionally converted to its saturated counterpart, this compound. researchgate.netnih.govusda.gov
The identification and quantification of this compound in the food supply became possible with the advancement of analytical techniques, particularly high-performance liquid chromatography (HPLC) with fluorescence detection. acs.orgresearchgate.netusda.gov Early investigations in the 1990s began to document the presence of this compound in a variety of processed foods, especially those containing partially hydrogenated oils. researchgate.netusda.gov These initial studies laid the groundwork for understanding its prevalence in Western diets and sparked interest in its biological activity and potential health implications. nih.govgavinpublishers.com
Current Research Landscape and Unresolved Questions
The current research on this compound is multifaceted, focusing on its bioavailability, metabolic fate, and potential health consequences. A significant body of evidence suggests that this compound has lower bioavailability compared to phylloquinone. researchgate.net This reduced absorption, coupled with its inability to be converted to MK-4, raises questions about its efficacy in fulfilling the body's vitamin K requirements. nih.govfoodandnutritionresearch.netresearchgate.net
The key unresolved questions that continue to drive research in this area include:
What is the precise mechanism by which the saturation of the phytyl side chain reduces its biological activity and prevents its conversion to MK-4?
To what extent does the consumption of this compound impact long-term vitamin K status and the function of extra-hepatic vitamin K-dependent proteins?
Is the observed association with negative health outcomes, such as lower bone mineral density, a direct effect of the compound itself or is it merely a biomarker for a poor-quality diet? researchgate.netfoodandnutritionresearch.net
With the food industry moving away from partially hydrogenated oils, how will the changing dietary landscape affect the intake of this compound and what are the public health implications? nih.gov
Answering these questions is crucial for a comprehensive understanding of vitamin K nutrition in the context of the modern food environment.
Detailed Research Findings
Research into this compound has yielded significant data, particularly regarding its presence in foods and its comparative biological effects.
Table 1: this compound Content in Selected Foods This table provides a summary of the this compound content found in various food items, primarily those that have undergone industrial processing involving hydrogenated oils.
| Food Item | This compound Content (μ g/100g ) | Reference(s) |
| Margarine (with hydrogenated oil) | 102 | nih.gov |
| Fast food nachos | 60 | nih.gov |
| Fast food french fries | 59 | nih.gov |
| Frozen, breaded fish sticks | 16 | nih.gov |
| Mixed dishes (e.g., pizza) | up to 22.4 | usda.gov |
Table 2: Comparative Biological Properties of Phylloquinone and this compound This table outlines the key researched differences in the biological activity and metabolism of phylloquinone and its hydrogenated form.
| Property | Phylloquinone (Vitamin K1) | This compound | Reference(s) |
| Origin | Naturally occurring in plants | Formed during hydrogenation of vegetable oils | dokumen.pubnih.gov |
| Cofactor for γ-carboxylation | Yes | Yes | nih.gov |
| Conversion to Menaquinone-4 (MK-4) | Yes, in various tissues | No | nih.govfoodandnutritionresearch.net |
| Bioavailability | Higher | Lower | researchgate.net |
| Association with Bone Mineral Density | Positive association | Inverse association observed in some studies | nih.govresearchgate.netusda.gov |
Structure
3D Structure
Properties
Molecular Formula |
C31H48O2 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-methyl-3-[(7R,11R)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3/t23-,24-,25?/m1/s1 |
InChI Key |
XOQNYHSBHIIJMQ-AEAWWFNXSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonyms |
2',3'-dihydrophylloquinone dihydrophylloquinone hydrophylloquinone |
Origin of Product |
United States |
Formation and Presence in Research Contexts
Industrial Hydrogenation as a Source in Research Materials
The primary route for the formation of 2',3'-dihydrophylloquinone is the commercial hydrogenation of vegetable oils. nih.gov This industrial process is designed to modify the physical properties of fats and oils, such as increasing their melting point and oxidative stability, which is useful for producing margarines, shortenings, and other solid fats from liquid oils. mdpi.com
During the hydrogenation process, phylloquinone, which is naturally present in vegetable oils, is converted to this compound. nih.govnih.gov This conversion involves the saturation of a double bond in the phytyl side chain of the phylloquinone molecule. The extent of this conversion is often correlated with the formation of trans fatty acids, another product of partial hydrogenation. nih.gov
Research materials, particularly those used in nutritional studies that include commercially processed foods, may contain significant amounts of this compound as a consequence of these industrial practices. For instance, fats and oils that have undergone hydrogenation will show higher concentrations of this compound compared to their unhydrogenated counterparts. researchgate.net
Table 1: Hydrogenation and Compound Formation
| Process | Starting Compound | Resulting Compound |
|---|
Occurrence in Experimental Diets and Matrices
Due to its formation during industrial hydrogenation, this compound is found in a variety of food products that may be used in experimental diets. Its presence has been documented in numerous food matrices, which is a critical consideration for researchers designing and interpreting nutritional studies.
Foods known to contain this compound include those prepared with partially hydrogenated oils, such as certain margarines, shortenings, and a wide array of processed foods. researchgate.net Analyses of the U.S. food supply have identified this compound in fast-food items like French fries, doughnuts, and breaded fish sticks. nih.gov Mixed dishes, processed meats, and soups have also been found to contain this compound. usda.gov For example, some fast-food pizzas have been shown to contain detectable levels of this compound. usda.gov
The concentration of this compound can vary significantly depending on the food item and the extent of hydrogenation of its ingredients. In some hydrogenated fats, the concentration of this compound can even exceed that of the original phylloquinone. researchgate.net
Table 2: Documented Occurrence of this compound in Food Matrices
| Food Category | Specific Examples | Reference |
|---|---|---|
| Fats and Oils | Margarines, Shortenings | researchgate.net |
| Fast Foods | French fries, Doughnuts, Pizza | nih.govusda.gov |
Methodologies for Investigating Formation Pathways
The investigation of this compound's formation and its quantification in various matrices relies on sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for the determination of vitamin K compounds, including this compound. nih.govnih.gov
A particularly effective approach involves reversed-phase HPLC coupled with fluorescence detection. researchgate.netusda.gov In this method, the quinone forms of vitamin K are chemically reduced post-column to their fluorescent hydroquinone (B1673460) forms, which allows for highly sensitive and specific detection. datapdf.com This technique has been successfully applied to quantify both phylloquinone and this compound in a wide range of food matrices, from fats and oils to complex mixed dishes. usda.govdatapdf.comacs.org
More recent advancements in analytical chemistry have also seen the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of vitamin K compounds. nih.gov These methods offer high specificity and sensitivity, which is crucial for accurately determining the presence and quantity of this compound, even at low concentrations, in complex biological and food matrices. The use of an internal standard, such as 2,3-dihydrophylloquinone itself in some applications, is a common practice to ensure the accuracy of quantification. researchgate.net
Table 3: Analytical Methods for this compound Investigation
| Methodology | Detection Principle | Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Fluorescence detection after post-column reduction | Quantification in foods, fats, and oils |
Biological Activity and Mechanistic Studies
Cofactorial Role in γ-Carboxylation of Vitamin K-Dependent Proteins
The primary biological function of vitamin K is to serve as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). nih.govoregonstate.edu This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues on vitamin K-dependent proteins (VKDPs). nih.govoregonstate.edu This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and interact with other components of physiological pathways like blood coagulation. nih.govresearchgate.net 2',3'-Dihydrophylloquinone has been shown to function as a cofactor in this critical process.
The γ-glutamyl carboxylase enzyme, located in the endoplasmic reticulum, utilizes the reduced hydroquinone (B1673460) form of vitamin K to drive the carboxylation reaction. nih.govresearchgate.net While detailed in vitro kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) for this compound with purified GGCX are not extensively documented in publicly available literature, evidence suggests its activity is lower than that of phylloquinone. The saturation of the 2',3' double bond in the phytyl side chain appears to impair its functionality as an enzyme cofactor.
The substrate specificity of the GGCX enzyme is directed by a propeptide region on the vitamin K-dependent precursor proteins, which binds to the carboxylase and facilitates the modification of adjacent glutamate-rich domains. nih.gov this compound, acting as a vitamin K vitamer, participates in the carboxylation of the same protein substrates as phylloquinone, including hepatic coagulation factors and extra-hepatic proteins. usda.gov
Direct comparisons indicate that this compound is a less potent cofactor for γ-glutamyl carboxylase than phylloquinone. The structural difference, specifically the saturation of the double bond in the phytyl side chain, is believed to be the primary reason for this reduced efficacy. This modification likely affects the molecule's interaction with the active site of the carboxylase or the enzymes involved in its metabolic recycling.
| Compound | Key Structural Feature | Relative Bioavailability | Relative Cofactor Efficacy |
|---|---|---|---|
| Phylloquinone (Vitamin K1) | Unsaturated 2',3' double bond in phytyl side chain | Higher | Higher |
| This compound | Saturated phytyl side chain | Lower | Lower |
Differential Biological Responses in Animal Models
Animal studies have been crucial in elucidating the in vivo effects of this compound and highlighting key differences in its biological response compared to phylloquinone.
Research in rat models has demonstrated that this compound possesses vitamin K activity in the context of hemostasis. It is capable of counteracting the effects of the anticoagulant warfarin (B611796), which inhibits the vitamin K cycle. This finding indicates that this compound can serve as a cofactor for the hepatic γ-carboxylation of vitamin K-dependent coagulation factors (e.g., Factors II, VII, IX, and X), thereby restoring normal blood clotting in warfarin-treated animals. nih.gov
The activity of this compound extends beyond the liver to extra-hepatic tissues. In rats treated with warfarin, this compound was found to inhibit the decrease in the serum levels of total osteocalcin (B1147995), a vitamin K-dependent protein synthesized in bone that is involved in bone mineralization. mdpi.com
A significant metabolic difference between this compound and phylloquinone has been observed in animal tissues. While phylloquinone can be converted to menaquinone-4 (MK-4) in various extra-hepatic tissues, this compound does not undergo this conversion. usda.govmdpi.com This unique characteristic makes it a useful tool for researchers to distinguish the physiological functions of phylloquinone and its metabolite MK-4.
Redox Cycling and Electron Transfer Mechanisms
The function of vitamin K as a cofactor is dependent on a metabolic pathway known as the vitamin K cycle. nih.govoregonstate.edu This cycle allows for the continuous regeneration of the active, reduced form of the vitamin. The cycle involves the following key steps:
Reduction: The quinone form of vitamin K, as obtained from the diet, is reduced to the active vitamin K hydroquinone (KH2). This reduction can be catalyzed by the warfarin-sensitive enzyme vitamin K epoxide reductase (VKORC1) or other reductases. nih.govresearchgate.net
Carboxylation and Oxidation: The γ-glutamyl carboxylase uses KH2 as a cofactor to carboxylate glutamate residues on target proteins. In this coupled reaction, KH2 is oxidized to vitamin K 2,3-epoxide. nih.govresearchgate.net
Recycling: VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to the quinone form, which can then be re-reduced to KH2, completing the cycle. oregonstate.eduresearchgate.net
Interaction with Quinone Reductases and Epoxide Reductases
The biological activity of this compound, like other vitamin K vitamers, is intrinsically linked to its role within the vitamin K cycle. This cycle is dependent on the function of specific oxidoreductases, namely vitamin K epoxide reductase (VKOR) and other cellular quinone reductases. Research indicates that this compound can serve as a cofactor in the post-translational gamma-carboxylation of vitamin K-dependent proteins, which demonstrates its participation in the cycle. atlasgeneticsoncology.org However, its efficiency is notably different from that of its unsaturated counterpart, phylloquinone.
Vertebrates possess a paralog of VKORC1, named VKORC1L1. Both VKORC1 and VKORC1L1 can catalyze the reduction of vitamin K epoxide and vitamin K quinone. mdpi.com While VKORC1 is critical for hemostasis, VKORC1L1 is thought to be more involved in antioxidant functions and is less sensitive to inhibition by antagonists like warfarin. frontiersin.org Given the structural similarity, it is inferred that this compound is also a substrate for VKORC1L1, though likely with reduced efficiency, mirroring its interaction with VKORC1.
Beyond the VKOR family, other enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) can reduce quinones. NQO1 is a cytosolic flavoprotein that performs a two-electron reduction of various quinones to their hydroquinone form, a process that bypasses the formation of potentially harmful semiquinone free radicals. atlasgeneticsoncology.orgwikipedia.org NQO1 can reduce vitamin K compounds and plays a role in producing antioxidant forms of these vitamers. uniprot.orguniprot.org While direct kinetic data for this compound with NQO1 is not available, its nature as a naphthoquinone suggests it can be a substrate for this enzyme, contributing to the cellular pool of its hydroquinone form.
| Enzyme | General Function | Interaction with this compound | Comparison with Phylloquinone |
|---|---|---|---|
| Vitamin K Epoxide Reductase (VKORC1) | Reduces vitamin K epoxide and quinone; essential for the vitamin K cycle and hemostasis. uniprot.orgmdpi.com | Acts as a substrate, but with reduced affinity. nih.gov | Lower affinity and cofactor activity compared to phylloquinone. nih.gov |
| Vitamin K Epoxide Reductase-like 1 (VKORC1L1) | Reduces vitamin K epoxide and quinone; implicated in antioxidant pathways. frontiersin.orgnih.gov | Presumed substrate, likely with reduced efficiency. | Likely a less efficient substrate compared to phylloquinone, impacting its antioxidant potential. |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Catalyzes two-electron reduction of quinones to hydroquinones, preventing oxidative stress. atlasgeneticsoncology.orguniprot.org | Presumed substrate due to its quinone structure. | Efficiency of reduction relative to phylloquinone is not specifically documented. |
Implications for Cellular Redox Homeostasis
Cellular redox homeostasis is the maintenance of a balance between pro-oxidants, such as reactive oxygen species (ROS), and antioxidants. An imbalance leads to oxidative stress, which can damage cells and tissues. frontiersin.org Vitamin K vitamers are known to possess antioxidant properties that are separate from their classical role in coagulation. nih.gov This protective mechanism involves the reduction of the vitamin K quinone to its hydroquinone form, which can then effectively neutralize free radicals and inhibit lipid peroxidation. mdpi.com
The enzyme VKORC1L1 is a significant contributor to the antioxidant function of vitamin K. nih.gov By reducing vitamin K, VKORC1L1 helps mitigate intracellular ROS levels and protects against oxidative damage to cellular components like membrane proteins. frontiersin.orgnih.gov Studies have shown that the inhibition or downregulation of VKORC1L1 leads to an increase in ROS formation, highlighting its importance in cellular defense. frontiersin.org Similarly, the quinone reductase NQO1 contributes to redox balance by detoxifying quinones and producing antioxidant hydroquinones. uniprot.orgnih.gov
The effectiveness of this compound in this antioxidant capacity is likely compromised. Its reduced affinity for and efficiency as a substrate for both VKORC1 and its paralog VKORC1L1 imply that the generation of its hydroquinone form is less robust compared to that of phylloquinone. nih.gov This suggests that while it can participate in redox cycling, its contribution to maintaining cellular redox homeostasis and protecting against oxidative stress is quantitatively lower than that of phylloquinone. Research has shown that vitamin K1 (phylloquinone) can potently inhibit oxidative cell death, and this function is dependent on its ability to block free radical accumulation. nih.gov The diminished reductase activity on this compound would logically temper this protective effect.
Signal Transduction and Regulatory Interactions
Signal transduction pathways are the mechanisms by which cells convert external stimuli into specific cellular responses, often involving a cascade of molecular interactions that regulate gene expression and cellular function. creative-diagnostics.comatlanticoer-relatlantique.calibretexts.org While vitamin K-dependent proteins like Gas6 are known to function as signaling molecules, the direct role of vitamin K vitamers in signal transduction has also been identified, primarily through the actions of menaquinone-4 (MK-4).
A critical finding distinguishes the regulatory role of this compound from that of phylloquinone. In various tissues, phylloquinone can be converted into MK-4. This metabolite, MK-4, functions as a ligand for the steroid and xenobiotic receptor (SXR), a nuclear receptor that regulates the transcription of genes involved in metabolism and detoxification. However, research has demonstrated that this compound is not converted to MK-4 in tissues. atlasgeneticsoncology.org This lack of conversion means that this compound cannot participate in SXR-mediated signal transduction and gene regulation, representing a significant divergence in its biological function compared to phylloquinone.
Furthermore, the enzyme NQO1, which reduces quinones, has been shown to interact with and stabilize the tumor suppressor protein p53, thereby influencing cell cycle progression and responses to cellular stress. atlasgeneticsoncology.orgwikipedia.org While NQO1 acts on vitamin K compounds, there is no specific evidence detailing a direct or indirect role for this compound in modulating this or other specific signaling pathways. Its primary regulatory interactions appear to be confined to its function as a less potent cofactor within the vitamin K cycle, with its inability to be converted to the signaling molecule MK-4 being its most definitive characteristic in the context of signal transduction.
Metabolic Fate and Tissue Distribution Studies
Absorption and Systemic Distribution Kinetics in Model Organisms
Research in rat models indicates that 2',3'-dihydrophylloquinone is systemically absorbed and distributed to various tissues after administration. nih.gov However, its bioavailability is demonstrably lower than that of phylloquinone. Studies comparing the two compounds have noted that the saturation of the single bond at the 2',3' position in the side chain of this compound results in lower absorption compared to an equimolar amount of phylloquinone. tandfonline.comfoodandnutritionresearch.net This reduced absorption is a critical factor influencing its subsequent metabolic fate and biological activity. One metabolic study further confirmed that this compound is less absorbed than phylloquinone. usda.gov
Tissue-Specific Accumulation Patterns
Following absorption, this compound is distributed throughout the body, accumulating in both liver and other tissues.
Studies in rats have successfully detected this compound in the liver, confirming its uptake by this organ following absorption. nih.gov The liver is a central organ for the metabolism of vitamin K compounds, and while it takes up this compound, its processing of this specific vitamer is distinct. tandfonline.comnih.gov
Beyond the liver, this compound has been found in a wide array of extra-hepatic tissues in rats. nih.gov Research has identified its presence in the brain, pancreas, kidney, testis, abdominal aorta, and femur. nih.gov Further studies in Fischer 344 rats confirmed its distribution to the spleen, heart, and bone marrow. nih.gov This widespread distribution indicates that the compound is systemically available, even if its biological activity in these tissues is different from that of other vitamin K forms. nih.gov
Table 1: Documented Tissue Distribution of this compound in Rat Models
| Tissue Type | Organ/Structure | Detected |
| Hepatic | Liver | Yes |
| Extra-Hepatic | Brain | Yes |
| Pancreas | Yes | |
| Kidney | Yes | |
| Testis | Yes | |
| Abdominal Aorta | Yes | |
| Femur | Yes | |
| Spleen | Yes | |
| Heart | Yes | |
| Bone Marrow | Yes |
This table is based on findings from studies in rats. nih.govnih.gov
Biotransformation Pathways of this compound
The biotransformation of this compound is primarily characterized by what it does not do, rather than the metabolites it forms. Its resistance to common vitamin K metabolic pathways is a defining feature.
A critical and consistently observed metabolic characteristic of this compound is its failure to convert to menaquinone-4 (MK-4) in tissues. nih.gov This stands in stark contrast to phylloquinone, which is known to be a precursor for tissue-specific MK-4 synthesis. nih.govfoodandnutritionresearch.net Studies in rats have unequivocally shown that while phylloquinone is converted to MK-4 in various tissues, this compound is not. nih.govgavinpublishers.com
Research comparing rats fed diets containing either phylloquinone or this compound found that MK-4 concentrations were significantly lower in the kidney, heart, and testes of the group consuming this compound. nih.gov This provides strong evidence that its intake does not contribute to the body's MK-4 pool. nih.gov The reason for this resistance to conversion is linked to its chemical structure. The conversion of phylloquinone to MK-4 proceeds via a menadione (B1676200) intermediate. Mechanistic studies have suggested that an electron deficiency at the C-1′ position of the side chain is crucial for this conversion. researchgate.net this compound lacks this feature, which prevents the cleavage of its side chain to form menadione, thereby blocking the pathway to MK-4 synthesis. researchgate.net
While the specific metabolic products of this compound have not been extensively characterized, it is hypothesized that its excretion may follow pathways similar to that of phylloquinone, which involves the oxidative degradation of the side chain followed by conjugation with glucuronic acid before being excreted. nih.gov However, direct evidence detailing the specific catabolites and the precise excretion route for this compound remains an area for further investigation.
Table 2: Summary of Metabolic Pathways
| Process | Phylloquinone (Vitamin K1) | This compound |
| Absorption | Systemically absorbed | Systemically absorbed, but at a lower rate than phylloquinone tandfonline.comfoodandnutritionresearch.net |
| Conversion to Menadione | Yes, during metabolism | No nih.gov |
| Conversion to Menaquinone-4 (MK-4) | Yes, in various tissues nih.govfoodandnutritionresearch.net | No nih.govnih.govgavinpublishers.com |
| Primary Excretion Pathway | Oxidative degradation of side chain and glucuronide conjugation nih.gov | Not fully characterized, but likely involves side-chain degradation nih.gov |
Influence of Dietary Factors on Metabolic Processing
The metabolic processing of vitamin K compounds, including this compound, is significantly influenced by dietary factors, particularly the quantity and composition of dietary fats. nih.gov As fat-soluble molecules, their absorption is intrinsically linked to fat digestion and absorption. nih.govoatext.com
The presence of fat in a meal generally enhances the bioavailability of vitamin K forms. oup.comnih.gov For instance, the absorption of phylloquinone from spinach was found to be substantially higher when consumed with butter compared to without. nih.gov This is because dietary fat stimulates the secretion of bile and pancreatic enzymes, which are necessary for the emulsification and subsequent absorption of lipids and fat-soluble vitamins. nih.govoup.com
Beyond the mere presence of fat, the type of fat also appears to play a role. Research indicates that the fatty acid composition of a meal can affect the postprandial metabolism and absorption of phylloquinone. cambridge.org A study comparing the absorption of phylloquinone taken with different meals found that a meal high in polyunsaturated fatty acids (PUFA) resulted in lower absorption compared to meals with a different fatty acid profile, even when the total fat content was similar. cambridge.org Another study in rats showed that a high-fat diet rich in corn oil led to lower plasma phylloquinone levels compared to a low-fat diet, despite higher vitamin K content in the high-fat diet. oatext.com Given that this compound is formed during the hydrogenation of vegetable oils, it is frequently found in foods that also contain trans fatty acids. foodandnutritionresearch.netnih.gov
Table 2: Research Findings on Dietary Fat's Influence on Vitamin K Absorption
| Dietary Factor Studied | Research Finding | Implication for Metabolic Processing | Reference |
|---|---|---|---|
| Presence of Fat (Butter with Spinach) | Circulating phylloquinone levels were significantly higher with butter compared to without. | Dietary fat enhances the absorption of phylloquinone from food sources. | nih.gov |
| High-Fat Diet (Corn oil) vs. Low-Fat Diet (in rats) | Rats on a high-fat diet had lower plasma phylloquinone levels. | High-fat diets may negatively impact plasma levels of vitamin K. | oatext.com |
| Fatty Acid Composition (High PUFA meal vs. others) | A meal with high polyunsaturated fatty acid (PUFA) content led to lower phylloquinone absorption. | The type of fatty acid in a meal can modulate the efficiency of vitamin K absorption. | cambridge.org |
Advanced Analytical Methodologies in Research
Chromatographic Techniques for Separation and Detection
Chromatography stands as a cornerstone for the analysis of 2',3'-dihydrophylloquinone, enabling its separation from other vitamin K analogues and matrix components. High-performance liquid chromatography (HPLC) is the most prominent technique, often coupled with various detectors for enhanced sensitivity and specificity. usda.govscispace.com
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Reversed-phase HPLC coupled with fluorescence detection is a widely used method for the quantification of this compound in food and biological samples. usda.govnih.gov This technique often involves a post-column reduction step, where the quinone form of the vitamin is reduced to its hydroquinone (B1673460) form, which is fluorescent. nih.govacs.orgnih.gov A common approach utilizes a zinc-filled reduction column. nih.govacs.orgnih.gov
The separation is typically achieved on a C18 reversed-phase column. usda.gov A gradient elution program using a mobile phase, such as a mixture of methylene (B1212753) chloride and another solvent, allows for the effective separation of this compound from phylloquinone and other related compounds. usda.gov For instance, in some systems, the elution order is menaquinone-4 (MK-4), followed by phylloquinone (K1), and then this compound. nih.gov.my The fluorescence responses for this compound have been shown to be linear, allowing for accurate quantification. usda.gov
This method has been successfully applied to determine the concentration of this compound in a variety of food matrices, including mixed dishes, processed meats, and soups. usda.gov In one study, the concentrations of this compound in such foods ranged from non-detectable to 22.4 μ g/100 g. usda.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly specific technique for the analysis of this compound. nih.gov This method offers enhanced sensitivity and selectivity compared to traditional HPLC methods, particularly in complex biological matrices where co-eluting substances can interfere with detection. nih.govbevital.no
Atmospheric pressure chemical ionization (APCI) is a commonly employed ionization source for the LC-MS/MS analysis of vitamin K compounds. acs.orgresearchgate.net LC-APCI-MS methods have been developed for the simultaneous quantification of multiple vitamin K vitamers, including this compound, in serum, feces, and food. bevital.noresearchgate.net The use of deuterium-labeled internal standards, such as d7-labeled analogues, is crucial for accurate quantification by compensating for matrix effects. unit.no
The sensitivity of LC-MS/MS allows for low limits of quantification, often at or below 4 micrograms per 100 grams of a food sample. Gas chromatography coupled with mass spectrometry (GC-MS) can also be used for identification, revealing a characteristic molecular ion peak at m/z 452 for this compound.
Sample Preparation and Extraction Protocols for Complex Biological Matrices
The accurate analysis of this compound from complex biological matrices such as plasma, tissues, and food requires meticulous sample preparation and extraction protocols to remove interfering substances like lipids. nih.govbevital.no
A common initial step involves the denaturation of proteins using a solvent like ethanol. acs.org This is followed by liquid-liquid extraction with a nonpolar solvent such as hexane (B92381) to isolate the lipophilic vitamin K compounds. nih.govacs.org For some food matrices, enzymatic digestion with lipase (B570770) may be necessary to break down fats and release the analyte. acs.org
Solid-phase extraction (SPE) is a frequently used clean-up step to further purify the extract before chromatographic analysis. acs.org Silica SPE columns are effective in removing polar impurities. acs.org For food samples of animal origin, such as meat and dairy products, specific extraction methods like 2-propanol-hexane extraction or acid hydrolysis may be employed. acs.org Given the light-sensitive nature of vitamin K, all extraction and preparation procedures should be performed under low-light conditions to prevent degradation. cambridge.org
Quantification Strategies in Experimental Models and Biological Samples
Accurate quantification of this compound is essential for understanding its biological roles and dietary intake. The use of an internal standard is a critical component of reliable quantification strategies. scispace.comnih.gov this compound itself can serve as an internal standard for the analysis of phylloquinone in some assays. scispace.comnih.govcambridge.org Conversely, a structurally related compound, K1(25), is often used as an internal standard for the quantification of this compound. acs.org
In experimental animal models, such as studies with rats, dietary intake of this compound can be controlled to investigate its metabolic fate and biological effects. nih.gov For instance, rat models fed diets supplemented with known amounts of this compound have been used to study its tissue distribution and its effect on coagulation and bone metabolism. nih.gov In these studies, tissue homogenates are prepared and subjected to the extraction and analytical procedures described above to determine the concentration of the compound in various organs. cambridge.orgnih.gov
The table below summarizes typical concentrations of this compound found in various samples.
| Sample Type | Concentration Range | Analytical Method |
| Mixed Dishes, Processed Meats, Soups | ND - 22.4 µ g/100 g | HPLC with Fluorescence Detection |
| Infant Formulas | 3 - 15 µ g/100 g | HPLC |
ND: Not Detected
Isotopic Tracing Techniques for Metabolic Pathway Elucidation
Isotopic tracing is a powerful technique for elucidating the metabolic pathways of nutrients in vivo. springernature.comoncohemakey.com While specific studies on the isotopic tracing of this compound are not extensively detailed in the provided context, the principles of this methodology are applicable. Stable isotope-labeled versions of this compound, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), could be synthesized and administered to animal models. open.ac.uk
By tracking the labeled compound and its metabolites through various tissues and biological fluids using mass spectrometry, researchers can gain insights into its absorption, distribution, metabolism, and excretion. springernature.comoncohemakey.comnih.gov For example, rat models fed diets supplemented with ²H-labeled this compound could be used to track its absorption kinetics and potential conversion to other menaquinones. This approach would be invaluable in confirming findings that this compound is not converted to menaquinone-4 (MK-4) in tissues, a key metabolic difference compared to phylloquinone. nih.gov
The use of stable isotopes allows for the differentiation between the exogenously administered compound and the endogenous pools, providing a clear picture of its metabolic fate. oncohemakey.comopen.ac.uk
Comparative Biochemistry and Molecular Interactions
Structure-Activity Relationship Studies with Other Vitamin K Forms
The biological activity of vitamin K compounds is intrinsically linked to their molecular structure, particularly the nature of the side chain attached to the 2-methyl-1,4-naphthoquinone core. nih.govresearchgate.net 2',3'-Dihydrophylloquinone, a synthetic derivative of phylloquinone, provides a clear example of how a minor structural modification can significantly alter biological function.
This compound (dihydro-K1) is structurally very similar to phylloquinone (vitamin K1), differing only by the saturation of a single double bond at the 2',3' position of the phytyl side chain. foodandnutritionresearch.netnih.gov This seemingly minor alteration is the result of the industrial hydrogenation of phylloquinone-rich vegetable oils, a process that also creates trans fatty acids. nih.govusda.gov This saturation increases the molecular weight by two daltons, from 450.7 g/mol for phylloquinone to 452.7 g/mol for dihydro-K1.
Despite the structural similarity, this single change has profound impacts on its biological activity. foodandnutritionresearch.net Research indicates that this compound has lower bioavailability compared to an equivalent molar amount of phylloquinone. foodandnutritionresearch.net Studies suggest it is less effectively absorbed and has lower activity as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of vitamin K-dependent proteins involved in blood coagulation and bone metabolism. foodandnutritionresearch.netnih.govfao.orgresearchgate.net
A critical metabolic difference is that while phylloquinone can be converted in various tissues to menaquinone-4 (MK-4), this compound does not undergo this conversion. nih.govgavinpublishers.com This lack of conversion impacts its tissue distribution and potential physiological roles, making it a useful tool in research to distinguish the functions of phylloquinone from those of its metabolite, MK-4. nih.govgavinpublishers.com However, like phylloquinone, dihydro-K1 does exhibit some vitamin K activity, as demonstrated by its ability to counteract the effects of the anticoagulant warfarin (B611796) in rat studies, indicating it can participate in the vitamin K cycle to support the carboxylation of coagulation factors. nih.gov
Table 1: Comparison of this compound and Phylloquinone (Vitamin K1)
| Feature | This compound | Phylloquinone (Vitamin K1) |
| Molecular Formula | C31H48O2 | C31H46O2 |
| Molecular Weight | 452.7 g/mol | 450.7 g/mol |
| Key Structural Difference | Saturated 2',3' bond in the phytyl side chain foodandnutritionresearch.net | Unsaturated 2',3' double bond in the phytyl side chain |
| Origin | Product of industrial hydrogenation of plant oils nih.govusda.gov | Naturally occurring in green leafy vegetables and plant oils usda.govusda.gov |
| Bioavailability | Lower absorption compared to phylloquinone foodandnutritionresearch.net | Higher bioavailability from oils and supplements |
| Cofactor Activity | Lower activity as an enzyme cofactor foodandnutritionresearch.netnih.gov | Standard cofactor for γ-glutamyl carboxylase fao.org |
| Metabolic Fate | Not converted to Menaquinone-4 (MK-4) nih.govgavinpublishers.com | Converted to Menaquinone-4 (MK-4) in various tissues nih.govnih.gov |
Menaquinones, collectively known as vitamin K2, are a family of vitamin K compounds that differ from phylloquinone and dihydro-K1 in the structure of their side chain. wiley.commdpi.com Instead of a phytyl group, menaquinones possess a side chain composed of a variable number of unsaturated isoprenoid units. nih.govmdpi.com These are denoted as MK-n, where 'n' represents the number of isoprenoid residues, ranging from MK-4 to MK-13. nih.govwiley.comwikipedia.org
The primary source of most menaquinones (MK-7 through MK-13) is bacterial synthesis, including by bacteria in the human gut. nih.govnih.gov In contrast, this compound is not a natural product but an artifact of food processing. usda.gov Menaquinone-4 (MK-4) is unique in that it is not a major bacterial product but is primarily formed in animal tissues from dietary phylloquinone. nih.govnih.govmdpi.com As established, this compound is not a precursor for MK-4 synthesis. nih.gov
The length of the isoprenoid side chain in menaquinones influences their bioavailability, plasma half-life, and tissue distribution. mdpi.comwikipedia.org Long-chain menaquinones like MK-7 have a much longer half-life in circulation compared to phylloquinone and MK-4, leading to more stable serum concentrations and potentially greater activity in extra-hepatic tissues. mdpi.comwikipedia.org While direct comparative kinetic studies with this compound are limited, its structural similarity to phylloquinone suggests a shorter half-life than long-chain menaquinones. The differing side chains also affect their interaction with enzymes; in vitro studies show that vitamin K epoxide reductase (VKORC1) has comparable activity towards phylloquinone and MK-4, but much lower activity with MK-7, suggesting the enzyme's binding pocket is influenced by the side chain's length and structure. nih.govnih.gov
Table 2: Comparison of this compound and Menaquinones (Vitamin K2)
| Feature | This compound | Menaquinones (Vitamin K2) |
| Core Structure | 2-methyl-1,4-naphthoquinone | 2-methyl-1,4-naphthoquinone wiley.commdpi.com |
| Side Chain | Saturated phytyl group | Unsaturated polyisoprenyl chain (variable length) nih.govwiley.com |
| Origin | Hydrogenation of plant oils usda.gov | Primarily bacterial synthesis (MK-7, etc.); tissue conversion from K1 (MK-4) nih.govnih.gov |
| Common Forms | Single form | Series of vitamers (MK-4 to MK-13) wikipedia.org |
| Tissue Distribution | Absorbed in liver, brain, pancreas, etc., but not converted nih.gov | MK-4 found widely in tissues; long-chain MKs accumulate in the liver mdpi.com |
| Metabolic Conversion | Not a precursor to other vitamin K forms nih.gov | Phylloquinone is a precursor to MK-4 nih.gov |
Interactions with Other Lipophilic Molecules and Co-factors
As a lipophilic molecule, this compound's absorption, metabolism, and activity can be influenced by interactions with other fat-soluble compounds.
High intakes of vitamin E (specifically α-tocopherol) have been known to antagonize the function of vitamin K, potentially leading to impaired blood coagulation. nih.govresearchgate.net The proposed mechanisms for this interaction may also apply to this compound. These mechanisms include:
Competition for Metabolism: Vitamin E and vitamin K are metabolized by the same family of cytochrome P450 enzymes (CYPs), particularly CYP4F2, which hydroxylates the phytyl side chain to initiate its degradation. researchgate.netdrugbank.com High levels of vitamin E could competitively inhibit the metabolism of vitamin K forms, including dihydro-K1.
Increased Xenobiotic Metabolism: Vitamin E may upregulate general hepatic detoxification pathways that increase the metabolism and excretion of all vitamin K forms, thereby reducing their bioavailability. researchgate.netwiley.com
Inhibition of Carboxylase: Some studies have shown that α-tocopherol and its quinone metabolite can directly inhibit the vitamin K-dependent carboxylase enzyme. nih.gov
While research specifically detailing the interaction between vitamin E and this compound is scarce, the shared metabolic pathways with phylloquinone suggest that high vitamin E intake could exacerbate the already lower biological activity of dihydro-K1. wiley.comusda.gov
A defining characteristic of this compound is its origin. It is formed as an unintended consequence of the commercial hydrogenation of vegetable oils, the same process that generates trans fatty acids. nih.govusda.govcambridge.org Consequently, the dietary concentrations of this compound and trans fatty acids are highly correlated. nih.gov Foods rich in trans fats, such as many fast foods and commercially baked goods, are also the primary dietary sources of dihydro-K1. nih.govusda.govresearchgate.net
This strong co-occurrence makes it challenging in epidemiological studies to isolate the independent health effects of this compound from those of trans fatty acids. Dihydro-K1 has been used as a biomarker for hydrogenated fat intake. usda.gov While there is no evidence of a direct synergistic or antagonistic biochemical interaction between dihydro-K1 and trans fatty acids at the molecular level, their concurrent consumption means that any observed physiological effects associated with high dihydro-K1 intake may be confounded by the well-documented adverse effects of trans fatty acids. cambridge.org
Molecular Modeling and Computational Approaches to Receptor/Enzyme Binding
The function of all vitamin K forms as cofactors depends on their interaction with two key enzymes in the vitamin K cycle: γ-glutamyl carboxylase (GGCX) and vitamin K epoxide reductase (VKOR). fao.orggavinpublishers.commdpi.com Molecular modeling studies have provided insights into how different vitamers bind to these enzymes, particularly VKORC1, the catalytic subunit of VKOR. nih.govnih.gov
While no specific molecular modeling studies on this compound have been published, inferences can be drawn from research on phylloquinone and menaquinones. Studies modeling the binding of phylloquinone (K1), MK-4, and MK-7 to VKORC1 highlight the importance of the hydrophobic side chain for proper positioning and stabilization within the enzyme's binding site, which is located in the endoplasmic reticulum membrane. nih.govnih.gov
Key findings from these computational studies include:
VKORC1 effectively binds and reduces both phylloquinone and MK-4. nih.govnih.gov
The longer side chain of MK-7 appears to cause shaky binding, with the tail interacting more with the surrounding membrane, leading to much lower enzymatic activity. nih.govnih.gov
The absence of a side chain in menadione (B1676200) (K3) results in very low affinity and no enzymatic activity from VKORC1. nih.gov
The saturation of the 2',3' double bond in this compound would alter the rigidity and spatial conformation of the proximal part of the phytyl side chain compared to phylloquinone. This double bond in phylloquinone creates a more rigid "kink" in the chain. Its absence in dihydro-K1 would result in a more flexible, linear structure. This conformational change could subtly alter the fit within the VKORC1 or GGCX binding pockets, potentially explaining the observed lower cofactor activity. foodandnutritionresearch.net Future computational docking and molecular dynamics simulations of this compound with GGCX and VKORC1 are needed to precisely define the structural basis for its reduced biological efficacy.
Broader Research Implications and Future Directions
Utility as a Research Tool for Distinguishing Vitamin K Metabolism Pathways
A key characteristic of 2',3'-dihydrophylloquinone that makes it an invaluable research tool is its resistance to conversion into menaquinone-4 (MK-4) in extra-hepatic tissues. nih.gov While phylloquinone is known to be converted to MK-4 in various tissues, the fact that this compound is not, provides a unique opportunity to dissect the distinct physiological roles of these two vitamin K forms. nih.gov By using this compound in experimental models, researchers can isolate the effects of a non-MK-4-convertible vitamin K, thereby helping to elucidate the specific functions of the phylloquinone-to-MK-4 conversion pathway. nih.gov
This distinction is crucial for understanding the vitamin K cycle, a process involving the reduction of vitamin K quinone to its hydroquinone (B1673460) form, which then acts as a cofactor for the gamma-carboxylation of specific proteins. smpdb.cagavinpublishers.comcambridge.org The subsequent oxidation to vitamin K epoxide and its reduction back to the quinone completes the cycle. smpdb.cagavinpublishers.comcambridge.org The inability of this compound to participate in the conversion to MK-4 allows for a clearer investigation of the direct effects of phylloquinone and the significance of its metabolic transformation. nih.gov
Potential for Unraveling Novel Biological Functions of Vitamin K Forms
The unique metabolic fate of this compound opens avenues for discovering previously unknown biological functions of different vitamin K forms. While it demonstrates vitamin K activity by counteracting the effects of warfarin (B611796) on blood coagulation and influencing serum osteocalcin (B1147995) levels, its tissue distribution and metabolic stability differ from phylloquinone. nih.gov Studies in rats have shown that this compound is well-absorbed and distributed to various tissues, including the brain, pancreas, and liver. nih.gov
This distinct in vivo behavior, particularly its stability against conversion to MK-4, suggests it may have unique physiological roles. nih.gov The presence of various vitamin K-dependent proteins beyond the liver, such as in bone and vascular tissue, points to broader functions for vitamin K than just coagulation. gavinpublishers.comcambridge.org Investigating the specific interactions and effects of this compound on these extra-hepatic proteins could reveal novel pathways and functions that are not apparent when studying phylloquinone alone.
Emerging Research Questions on its Role in Experimental Disease Models
The presence of this compound in the food supply, primarily from hydrogenated vegetable oils, has raised questions about its impact on health, particularly in the context of chronic diseases. nih.gov Research has begun to explore its role in various experimental disease models, leading to several emerging questions:
Bone Metabolism: While some studies suggest a detrimental effect of higher dihydrophylloquinone intake on bone mineral density, the mechanisms remain unclear. researchgate.net Further research is needed to understand how this form of vitamin K interacts with bone proteins like osteocalcin and whether it competes with or antagonizes the actions of phylloquinone and menaquinones. researchgate.net
Cardiovascular Health: Given the role of vitamin K in vascular calcification through the activation of Matrix Gla Protein (MGP), the influence of this compound is of significant interest. gavinpublishers.com Future studies should investigate whether this compound can effectively act as a cofactor for the carboxylation of MGP and what its long-term effects on vascular health might be.
Cancer: The involvement of vitamin K in cell cycle regulation and proliferation, mediated by proteins like Gas6, suggests a potential role in cancer. gavinpublishers.com It is an open question whether this compound can influence these pathways and if its presence in the diet has any bearing on cancer risk or progression.
Methodological Advancements for Enhanced Research Throughput
Advancements in analytical techniques have been pivotal in enabling more detailed and high-throughput research on this compound.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with fluorescence detection after post-column reduction is a common and sensitive method for quantifying phylloquinone and its metabolites, including this compound, in various matrices like plasma, milk, and food. acs.orgnih.govnih.gov The use of this compound as an internal standard in some assays highlights its utility in analytical chemistry. cambridge.orgnih.gov
Mass Spectrometry: The development of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods has provided even greater specificity and sensitivity for the simultaneous measurement of different vitamin K forms. acs.org These techniques are crucial for bioavailability studies and for accurately determining the concentrations of both unlabeled and stable isotope-labeled vitamin K compounds in biological samples. acs.org
Food Composition Databases: The expansion of food composition databases to include values for this compound has been essential for assessing dietary intake and its correlation with health outcomes. researchgate.netusda.gov These databases, however, require continuous updating as food processing practices evolve. nih.gov
Q & A
Basic: What methodological approaches are used to quantify DHQ in food and biological samples, and what are their limitations?
High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry is the gold standard for DHQ quantification. Internal standards like deuterated phylloquinone or synthetic DHQ are critical for calibration . Challenges include DHQ's instability under alkaline conditions and low detection limits in plasma (e.g., 64% of samples in the Framingham Offspring Study had non-detectable DHQ levels) . Food matrices require enzymatic digestion (lipase) or solvent extraction to isolate DHQ from hydrogenated oils .
Basic: How is dietary DHQ intake assessed in large cohort studies, and what biases arise?
Semi-quantitative food-frequency questionnaires (FFQs) are validated against plasma DHQ and trans-fatty acid biomarkers. DHQ intake is calculated by multiplying food-specific DHQ content (from USDA databases) by consumption frequency . Limitations include recall bias and underestimation due to incomplete hydrogenation data in processed foods . Adjustments for energy intake (<600–4200 kcal/day) and exclusion of implausible responses improve accuracy .
Advanced: How do conflicting findings on DHQ’s role in bone health vs. cancer risk inform mechanistic hypotheses?
DHQ inversely correlates with bone mineral density (BMD) in the Framingham cohort (adjusted β = -0.017 g/cm² per tertile increase, P<0.05) but associates with reduced pancreatic cancer risk (HR = 0.59, highest vs. lowest quartile) . This dichotomy suggests tissue-specific effects: DHQ may impair γ-carboxylation of osteocalcin (bone) while exerting anti-inflammatory or pro-apoptotic effects in carcinogenesis . Mechanistic studies using knock-out models or isotopic tracers are needed to clarify tissue-specific metabolism.
Advanced: What experimental designs address confounding by trans-fatty acids in DHQ studies?
DHQ and trans-fatty acids co-occur in hydrogenated oils (r = 0.85, P<0.001) . To isolate DHQ effects, researchers use multivariable models adjusting for trans-fat intake or stratified analyses by food source (e.g., fast food vs. baked goods). Animal studies with controlled diets (e.g., 172 µg DHQ/kg diet in rats) exclude trans-fat interference . Mendelian randomization could further disentangle causal pathways .
Methodological: How do researchers validate non-linear dose-response relationships for DHQ in epidemiological studies?
Restricted cubic splines in Cox regression models (e.g., PLCO Cancer Screening Trial) test non-linearity (P<0.05 for pancreatic cancer) . Sensitivity analyses exclude outliers and adjust for competing risks. For BMD, linear mixed models with tertile-based trends are preferred due to smaller effect sizes .
Advanced: What in vivo models elucidate DHQ’s bioavailability and tissue distribution?
Rat models fed DHQ-supplemented diets (e.g., 198 µg/kg) show reduced hepatic phylloquinone storage and altered sulfatide metabolism in brain myelin . Isotope-labeled DHQ (e.g., ²H-DHQ) tracks absorption kinetics and conversion to menaquinones. Gut microbiota-depleted models can clarify bacterial roles in DHQ metabolism .
Basic: What structural differences between DHQ and phylloquinone explain their divergent bioactivities?
Hydrogenation of phylloquinone’s side chain reduces DHQ’s affinity for vitamin K epoxide reductase (VKOR), impairing coagulation factor activation . DHQ’s lower lipophilicity may limit cellular uptake, as seen in reduced BMD associations . Structural analogs (e.g., 2',3'-dihydrophylloquinone sulfonic acid) are used to probe enzyme binding .
Methodological: How are dietary pattern adjustments applied in DHQ-BMD studies?
Studies adjust for Healthy Eating Index scores, calcium/vitamin D intake, and energy-adjusted covariates (e.g., smoking, BMI) . Residual confounding is addressed via sensitivity analyses excluding high trans-fat consumers. Principal component analysis identifies DHQ-specific dietary clusters .
Advanced: Can DHQ serve as a biomarker for historical trans-fat intake in retrospective cohorts?
DHQ’s stability in stored plasma (vs. labile trans-fats) makes it a viable biomarker for past hydrogenated oil exposure . However, post-2010 declines in industrial trans-fats (due to FDA bans) limit its utility in contemporary cohorts . Archived food samples or FFQ historical data are needed for validation.
Methodological: What statistical tools handle DHQ’s left-censored data (non-detects) in plasma assays?
Tobit regression or multiple imputation accounts for non-detects (e.g., 64% in Framingham) . Limit of quantification (LOQ) adjustments (e.g., LOQ/√2 substitution) reduce bias. Bayesian models incorporating prior distributions improve precision in low-concentration cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
